molecular formula C19H22ClN5O2 B2363126 (E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1164490-16-7

(E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2363126
CAS No.: 1164490-16-7
M. Wt: 387.87
InChI Key: KWMZBBBMSTVLLF-JLHYYAGUSA-N
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Description

(E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Biological Activity

The compound (E)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. Purines are essential biomolecules involved in various physiological processes, and their derivatives have been extensively studied for therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by:

  • Purine Core : A bicyclic structure that is fundamental to many biological molecules.
  • Substituents : The presence of a chlorobutene group and a phenethylamino moiety enhances its interaction with biological targets.

Biological Activity Overview

Purine derivatives, including the compound , exhibit a wide range of biological activities. These include:

  • Anticancer Activity :
    • Studies have shown that purine derivatives can inhibit various kinases associated with cancer progression. For instance, research indicates that modifications in the purine structure can enhance inhibitory effects on specific kinases related to tumor growth and metastasis .
    • A QSAR study indicated that certain purine derivatives possess better binding energies compared to standard anticancer drugs, suggesting their potential as lead compounds in cancer therapy .
  • Antiviral Properties :
    • Purines are known to interfere with viral replication mechanisms. Certain derivatives have demonstrated efficacy against viruses such as HIV and influenza . The specific interactions of this compound with viral enzymes could be an area for further exploration.
  • Antimicrobial Effects :
    • Research has highlighted the antimicrobial properties of purine derivatives against various pathogens. The compound may exhibit similar effects due to its structural characteristics that allow interaction with microbial targets .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Interaction : It may bind to specific receptors or proteins, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of purine derivatives similar to this compound:

StudyFocusFindings
Anticancer ActivityIdentified potential as a kinase inhibitor with improved binding energy compared to standard drugs.
Antimicrobial PropertiesDemonstrated efficacy against fungal strains like Candida tropicalis.
Synthesis and TestingDeveloped a series of purine derivatives showing diverse biological activities including antiviral effects.

Properties

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-13(20)10-12-25-15-16(23(2)19(27)24(3)17(15)26)22-18(25)21-11-9-14-7-5-4-6-8-14/h4-8,10H,9,11-12H2,1-3H3,(H,21,22)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMZBBBMSTVLLF-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478252-96-9
Record name 7-(3-CL-2-BUTENYL)-1,3-DI-ME-8-((2-PH-ET)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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